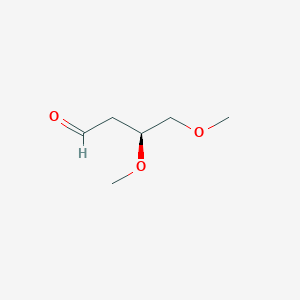
Bis(pentafluorophenyl) pentanedioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(pentafluorophenyl) pentanedioate is a chemical compound characterized by the presence of two pentafluorophenyl groups attached to a pentanedioate backbone. This compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of bis(pentafluorophenyl) pentanedioate typically involves the reaction of pentafluorophenyl derivatives with pentanedioic acid or its derivatives. One common method involves the use of activated carbonates, which facilitate the preparation of polycarbonates based on monomers that are unsuitable for traditional melt polymerization at high temperatures . The reaction conditions often include the use of solvents such as dichloromethane and catalysts to enhance the reaction efficiency.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The use of activated carbonates and optimized reaction conditions ensures high yield and purity of the final product. The process may also include purification steps such as recrystallization to obtain the desired compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
Bis(pentafluorophenyl) pentanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The pentafluorophenyl groups can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.
Aplicaciones Científicas De Investigación
Bis(pentafluorophenyl) pentanedioate has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of esters and amides.
Biology: The compound can be used in biochemical studies to investigate enzyme-substrate interactions and other biological processes.
Mecanismo De Acción
The mechanism of action of bis(pentafluorophenyl) pentanedioate involves its ability to act as an activating reagent for carboxylic acids. The highly reactive pentafluorophenyl ester intermediates formed during reactions with alcohols and amines facilitate the synthesis of esters and amides . This mechanism is particularly useful in organic synthesis, where the compound’s reactivity can be harnessed to achieve specific chemical transformations.
Comparación Con Compuestos Similares
Similar Compounds
Bis(pentafluorophenyl) carbonate: This compound is similar in structure and reactivity, often used as a reagent in coupling reactions and the preparation of azapeptides.
Bis(pentafluorophenyl) borane: Known for its hydroboration activity and high reactivity towards various functional groups.
Uniqueness
Bis(pentafluorophenyl) pentanedioate is unique due to its specific pentanedioate backbone, which imparts distinct chemical properties and reactivity compared to other similar compounds. Its ability to act as an activating reagent for carboxylic acids and its versatility in various chemical reactions make it a valuable compound in scientific research and industrial applications.
Propiedades
| 77386-64-2 | |
Fórmula molecular |
C17H6F10O4 |
Peso molecular |
464.21 g/mol |
Nombre IUPAC |
bis(2,3,4,5,6-pentafluorophenyl) pentanedioate |
InChI |
InChI=1S/C17H6F10O4/c18-6-8(20)12(24)16(13(25)9(6)21)30-4(28)2-1-3-5(29)31-17-14(26)10(22)7(19)11(23)15(17)27/h1-3H2 |
Clave InChI |
LVYLPGPDVUJXID-UHFFFAOYSA-N |
SMILES canónico |
C(CC(=O)OC1=C(C(=C(C(=C1F)F)F)F)F)CC(=O)OC2=C(C(=C(C(=C2F)F)F)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3,3'-[Sulfanediylbis(methylene)]di(butan-2-one)](/img/structure/B14434473.png)
![2-Bromo-1-{4-[(4-chlorophenyl)methoxy]phenyl}ethan-1-one](/img/structure/B14434475.png)
![1-[(2-Chlorophenyl)methyl]aziridine-2-carbonitrile](/img/structure/B14434479.png)

![N-(3-Hydroxypropyl)-N'-[1-(4-methoxyphenyl)ethyl]thiourea](/img/structure/B14434523.png)


